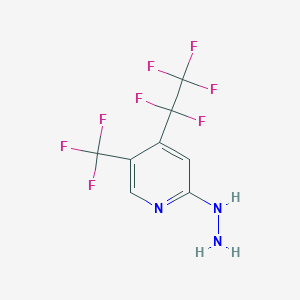(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
CAS No.:
Cat. No.: VC16260994
Molecular Formula: C8H5F8N3
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5F8N3 |
|---|---|
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | [4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
| Standard InChI | InChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)3-1-5(19-17)18-2-4(3)7(11,12)13/h1-2H,17H2,(H,18,19) |
| Standard InChI Key | TZMDCPRLYUQIHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CN=C1NN)C(F)(F)F)C(C(F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyridine ring substituted at the 2-, 4-, and 5-positions with hydrazine, pentafluoroethyl (-C2F5), and trifluoromethyl (-CF3) groups, respectively. This arrangement creates a sterically hindered environment while introducing strong electron-withdrawing effects through the fluorine atoms. Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H5F8N3 |
| Molecular Weight | 343.15 g/mol |
| Key Functional Groups | Pyridine, hydrazine, -CF3, -C2F5 |
The trifluoromethyl and pentafluoroethyl groups significantly lower the electron density of the pyridine ring, influencing its reactivity in nucleophilic and electrophilic substitution reactions .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogs such as 2-hydrazinyl-4-methyl-5-(trifluoromethyl)pyridine (PubChem CID: 1246471-19-1) demonstrate characteristic NMR signals:
-
¹H NMR: Hydrazine protons resonate at δ 3.2–3.8 ppm, while aromatic protons appear downfield (δ 7.5–8.5 ppm) due to fluorine-induced deshielding .
-
¹⁹F NMR: Trifluoromethyl groups typically show signals near δ -60 to -70 ppm, whereas pentafluoroethyl groups exhibit split peaks between δ -80 and -110 ppm .
Synthetic Methodologies
Precursor Selection
Synthesis typically begins with functionalized pyridine derivatives. A plausible route involves:
-
Friedel-Crafts Acylation: Introducing trifluoromethyl groups via reaction with CF3COCl in the presence of AlCl3 .
-
Nucleophilic Substitution: Replacement of a halogen atom at the 2-position with hydrazine under basic conditions (e.g., K2CO3/DMF).
-
Fluorination: Electrochemical or chemical fluorination to install the pentafluoroethyl moiety .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring correct positioning of substituents on the pyridine ring.
-
Stability: Hydrazine groups are prone to oxidation, necessitating inert atmospheres (N2/Ar) during synthesis.
Reactivity and Functionalization
Hydrazine-Driven Reactions
The hydrazine moiety enables diverse transformations:
| Reaction Type | Products | Applications |
|---|---|---|
| Condensation | Hydrazones | Bioactive compound synthesis |
| Cyclization | Pyrazoles, triazoles | Heterocyclic drug candidates |
| Oxidation | Diazonium salts | Coupling reactions |
Fluorine substituents direct electrophilic attacks to the 3- and 6-positions of the pyridine ring, as demonstrated in similar systems .
Electronic Effects
Density Functional Theory (DFT) calculations on analogous compounds reveal:
-
HOMO-LUMO Gap: Reduced by 15–20% compared to non-fluorinated pyridines, enhancing charge-transfer capabilities.
-
Dipole Moment: Increased to 4.8–5.2 Debye, improving solubility in polar aprotic solvents .
Biological and Industrial Applications
Agrochemical Applications
Fluorinated pyridines are increasingly used in:
-
Herbicides: Enhanced leaf permeability due to fluorine’s lipophilicity.
-
Insecticides: Resistance mitigation through novel mode-of-action targets .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Bioactivity Profile |
|---|---|---|
| 2-Hydrazinyl-4-methyl-5-(trifluoromethyl)pyridine | Methyl vs. pentafluoroethyl group | 30% lower cytotoxicity |
| (6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine | Pyridazine vs. pyridine core | Improved metabolic stability |
The pentafluoroethyl group in (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine confers greater oxidative stability compared to methyl-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume